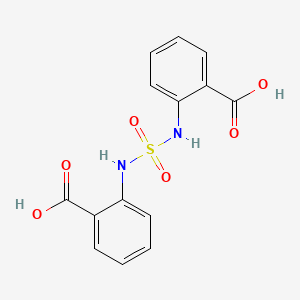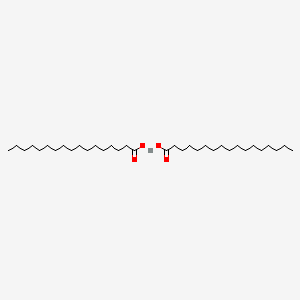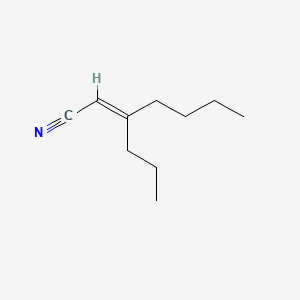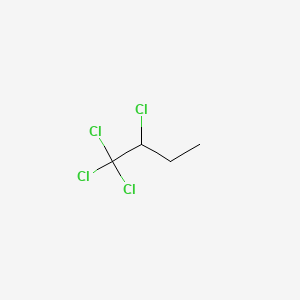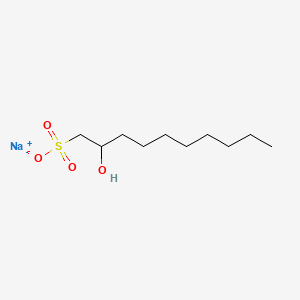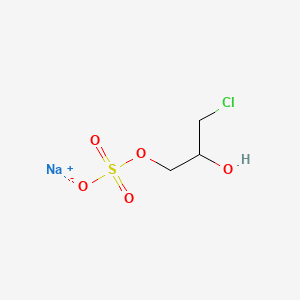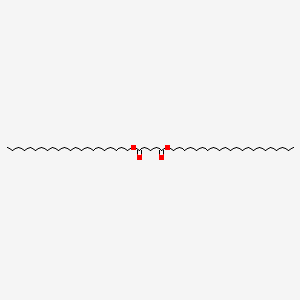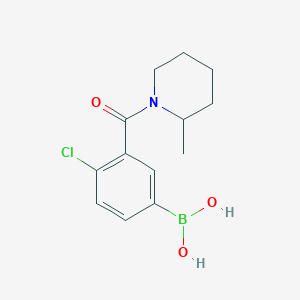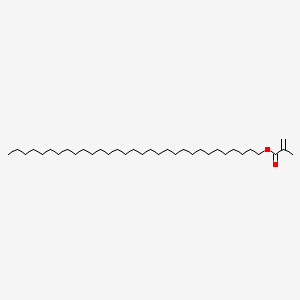
2-Methylpropylidene bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropylidene bismethacrylate is a chemical compound with the molecular formula C12H18O4This compound is a type of methacrylate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
2-Methylpropylidene bismethacrylate can be synthesized through the esterification of methacrylic acid with appropriate alcohols under controlled conditions. The reaction typically involves the use of catalysts to facilitate the esterification process. Industrial production methods often involve the oxidation of isobutylene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid, which is then esterified to produce this compound .
Analyse Chemischer Reaktionen
2-Methylpropylidene bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
2-Methylpropylidene bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Methylpropylidene bismethacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is crucial in its applications in dental composites and bone cements, where it provides mechanical strength and durability. The molecular targets and pathways involved include the interaction with free radicals during polymerization, leading to the formation of stable polymeric structures .
Vergleich Mit ähnlichen Verbindungen
2-Methylpropylidene bismethacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA) plastics.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer chemistry.
Triethylene glycol dimethacrylate: Utilized in dental materials and adhesives.
This compound is unique due to its specific molecular structure, which imparts distinct mechanical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94231-38-6 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
[2-methyl-1-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h9,12H,1,3H2,2,4-6H3 |
InChI-Schlüssel |
NDZSUXVVRBJKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OC(=O)C(=C)C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



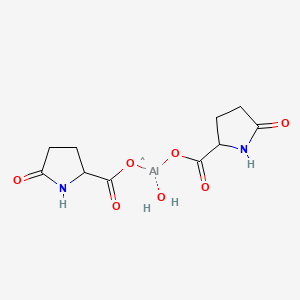

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
